molecular formula C14H19N3O B4063675 1-ethyl-3-[(2-hydroxyethyl)amino]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

1-ethyl-3-[(2-hydroxyethyl)amino]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B4063675
M. Wt: 245.32 g/mol
InChI Key: AKMHGULJOWNTHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-3-[(2-hydroxyethyl)amino]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes an ethyl group, a hydroxyethylamino group, and a carbonitrile group attached to a tetrahydroisoquinoline backbone. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.

Scientific Research Applications

1-ethyl-3-[(2-hydroxyethyl)amino]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and natural product analogs.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and neuroprotective effects.

    Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Preparation Methods

The synthesis of 1-ethyl-3-[(2-hydroxyethyl)amino]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-3-amino-5,6,7,8-tetrahydroisoquinoline with ethylene oxide in the presence of a base, such as sodium hydroxide, to form the hydroxyethylamino derivative. The resulting compound is then reacted with cyanogen bromide to introduce the carbonitrile group. The reaction conditions typically involve moderate temperatures and inert atmosphere to prevent side reactions.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-ethyl-3-[(2-hydroxyethyl)amino]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The amino group can undergo nucleophilic substitution reactions with alkyl halides or acyl halides to form N-substituted derivatives.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems, which are useful in the synthesis of complex bioactive molecules.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-ethyl-3-[(2-hydroxyethyl)amino]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds with biological macromolecules, while the carbonitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-ethyl-3-[(2-hydroxyethyl)amino]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can be compared with other similar compounds, such as:

    1-ethyl-3-amino-5,6,7,8-tetrahydroisoquinoline: Lacks the hydroxyethyl and carbonitrile groups, resulting in different chemical reactivity and biological activity.

    1-ethyl-3-[(2-hydroxyethyl)amino]-5,6,7,8-tetrahydroisoquinoline: Lacks the carbonitrile group, which affects its ability to participate in nucleophilic addition reactions.

    3-[(2-hydroxyethyl)amino]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile: Lacks the ethyl group, which can influence its lipophilicity and membrane permeability.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-ethyl-3-(2-hydroxyethylamino)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-2-13-11-6-4-3-5-10(11)12(9-15)14(17-13)16-7-8-18/h18H,2-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMHGULJOWNTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C2=C1CCCC2)C#N)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323343
Record name 1-ethyl-3-(2-hydroxyethylamino)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659080
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

374086-16-5
Record name 1-ethyl-3-(2-hydroxyethylamino)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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